molecular formula C14H21BN2O3 B13876420 N-methyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide CAS No. 1610521-16-8

N-methyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide

Cat. No.: B13876420
CAS No.: 1610521-16-8
M. Wt: 276.14 g/mol
InChI Key: IKIUTGPNALFESK-UHFFFAOYSA-N
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Description

N-methyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide is a chemical compound that features a boron-containing dioxaborolane ring attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide typically involves the reaction of a pyridine derivative with a boronic acid or boronate ester. The reaction conditions often include the use of a base, such as potassium carbonate, and a palladium catalyst to facilitate the coupling reaction. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .

Major Products Formed

The major products formed from these reactions include boronic acids, piperidine derivatives, and various substituted pyridine compounds. These products can be further utilized in organic synthesis and materials science applications .

Scientific Research Applications

N-methyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-methyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide involves its interaction with molecular targets through the boron moiety. The boron atom can form reversible covalent bonds with nucleophiles, such as hydroxyl and amino groups, in biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-methyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide include:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the combination of a pyridine ring with a boron-containing dioxaborolane ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications[9][9].

Properties

CAS No.

1610521-16-8

Molecular Formula

C14H21BN2O3

Molecular Weight

276.14 g/mol

IUPAC Name

N-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide

InChI

InChI=1S/C14H21BN2O3/c1-10(18)17(6)12-9-11(7-8-16-12)15-19-13(2,3)14(4,5)20-15/h7-9H,1-6H3

InChI Key

IKIUTGPNALFESK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N(C)C(=O)C

Origin of Product

United States

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